molecular formula C14H21NO B7526710 [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol

[1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol

Cat. No. B7526710
M. Wt: 219.32 g/mol
InChI Key: VUZBVUBHWVRIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol, also known as MPMP, is a chemical compound that belongs to the piperidine class of compounds. MPMP has been the subject of numerous scientific studies due to its potential use in the treatment of various medical conditions.

Mechanism of Action

The mechanism of action of [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol involves the inhibition of the reuptake of dopamine in the brain. This leads to an increase in the release of dopamine, which can improve the symptoms of Parkinson's disease. [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol also acts as a partial agonist at the serotonin 5-HT1A receptor, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
[1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol has been shown to have several biochemical and physiological effects. In addition to increasing the release of dopamine, [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol has been shown to increase the release of norepinephrine and serotonin in the brain. [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol in lab experiments is its high potency and selectivity for dopamine reuptake inhibition. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one of the limitations of using [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol is its potential for abuse. [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol has been shown to have addictive properties, which can make it difficult to use in certain types of experiments.

Future Directions

There are several future directions for the study of [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol. One area of research is the development of more selective and potent dopamine reuptake inhibitors. Another area of research is the exploration of the potential use of [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol in the treatment of other medical conditions, such as addiction and anxiety. Additionally, further studies are needed to better understand the biochemical and physiological effects of [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol and its potential for abuse.

Synthesis Methods

[1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol can be synthesized using a combination of chemical reactions. The first step involves the reaction of 3-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. This reaction produces 1-(3-methylbenzyl)piperidine. The second step involves the reduction of 1-(3-methylbenzyl)piperidine with sodium borohydride in the presence of methanol. This reaction produces [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol.

Scientific Research Applications

[1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol has been the subject of numerous scientific studies due to its potential use in the treatment of various medical conditions. One of the most promising applications of [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol is in the treatment of Parkinson's disease. [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is deficient in Parkinson's disease. [1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol has also been studied for its potential use in the treatment of depression, anxiety, and addiction.

properties

IUPAC Name

[1-[(3-methylphenyl)methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12-3-2-4-14(9-12)10-15-7-5-13(11-16)6-8-15/h2-4,9,13,16H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZBVUBHWVRIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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